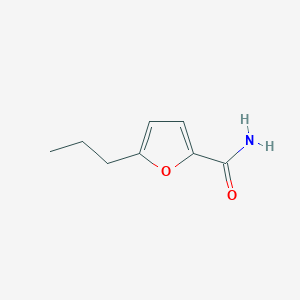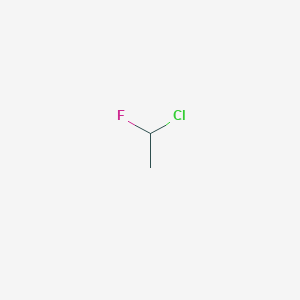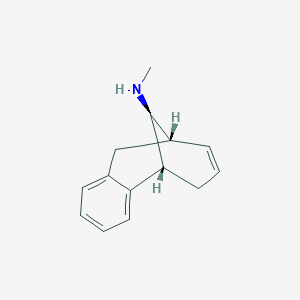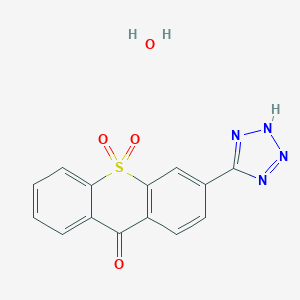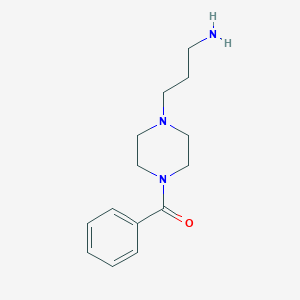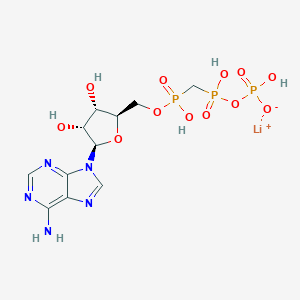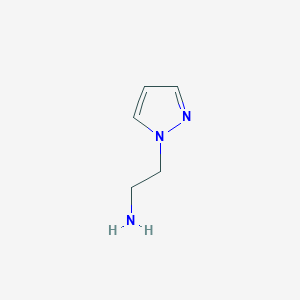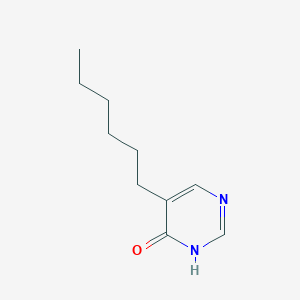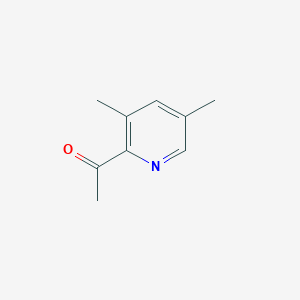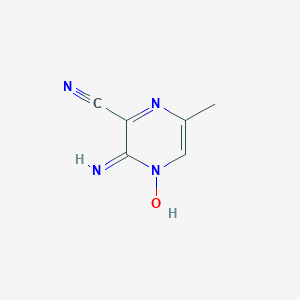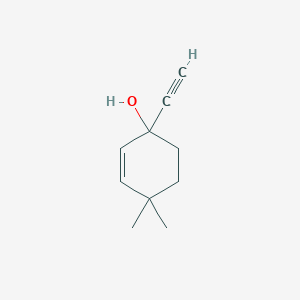
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol (DMCH) is a synthetic compound with potential applications in the field of pharmaceuticals and biotechnology. It is a cyclic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. DMCH is a versatile chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to reduce inflammation and tumor growth, suggesting that it may have therapeutic potential in the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its versatility. It can be easily synthesized in the laboratory using a variety of methods, and its purity can be easily controlled. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is also relatively stable, making it suitable for long-term storage and use in experiments. However, one of the limitations of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its low solubility in water, which can make it difficult to work with in some experiments. In addition, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. One area of interest is the development of new drugs based on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the investigation of the mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. While some progress has been made in understanding how 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol works, there is still much to be learned about its molecular targets and signaling pathways. Finally, there is potential for the development of new methods for the synthesis of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol, which could improve its yield and purity.
Méthodes De Synthèse
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,4-dimethyl-2-cyclohexene-1-one with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps involving the formation of an intermediate compound that is subsequently converted into 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. The yield of this method is typically high, and the purity of the product can be easily controlled.
Applications De Recherche Scientifique
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
Propriétés
Numéro CAS |
110366-21-7 |
|---|---|
Nom du produit |
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
Clé InChI |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
SMILES canonique |
CC1(CCC(C=C1)(C#C)O)C |
Synonymes |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
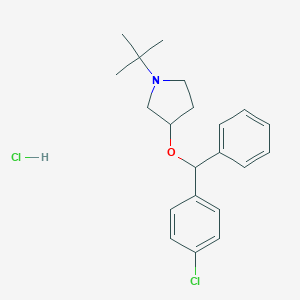
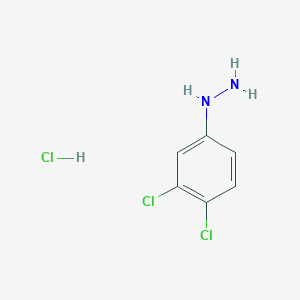
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
